![molecular formula C7H15Cl2N3O B13497821 3-Oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine dihydrochloride](/img/structure/B13497821.png)
3-Oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine dihydrochloride is a chemical compound with the molecular formula C7H14ClN3O. It is a spiro compound, characterized by a unique structure where a spiro atom connects two rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine dihydrochloride typically involves a multi-step process. One common method includes the condensation of appropriate amines with spiro intermediates under controlled conditions. For instance, a one-pot three-component condensation reaction involving N-benzylpiperidone, an appropriate amine, and thioglycolic acid in toluene under reflux conditions has been reported for similar spiro compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would likely be applied to produce this compound efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
3-Oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.
Applications De Recherche Scientifique
3-Oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug development.
Medicine: Explored for its potential therapeutic effects, particularly as an antagonist of specific receptors.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 3-Oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine dihydrochloride involves its interaction with specific molecular targets. For instance, similar compounds have been shown to act as selective antagonists of the somatostatin subtype receptor 5 (SSTR5), which is involved in the regulation of hormone secretion and cell proliferation . The compound’s unique structure allows it to bind effectively to these targets, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
- 1-oxa-3,8-diazaspiro[4.5]decan-2-one
- 3-aryl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene derivatives
Uniqueness
3-Oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine dihydrochloride is unique due to its specific spiro structure, which imparts distinct chemical and biological properties. Its ability to act as a selective receptor antagonist sets it apart from other similar compounds, making it a valuable candidate for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C7H15Cl2N3O |
|---|---|
Poids moléculaire |
228.12 g/mol |
Nom IUPAC |
3-oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine;dihydrochloride |
InChI |
InChI=1S/C7H13N3O.2ClH/c8-6-10-7(5-11-6)1-3-9-4-2-7;;/h9H,1-5H2,(H2,8,10);2*1H |
Clé InChI |
PMCGAIRWEWSQDN-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC12COC(=N2)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


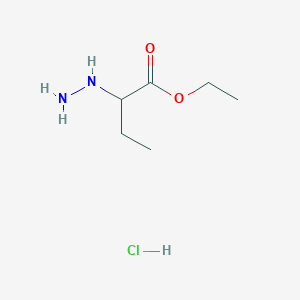

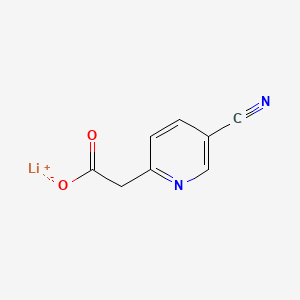
![N-[(4-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl)methyl]-N-methylacetamide hydrochloride](/img/structure/B13497758.png)
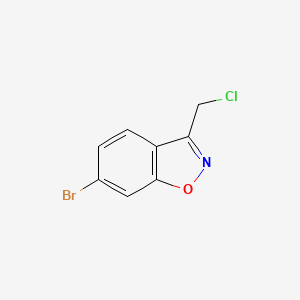
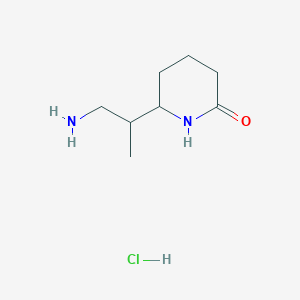
![2-[Ethyl(nitroso)amino]ethyl 3-(naphthalen-1-yl)-2-[(oxolan-2-yl)methyl]propanoate](/img/structure/B13497775.png)
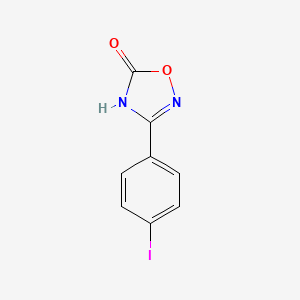


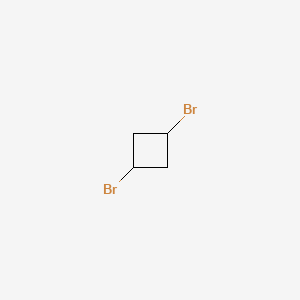
![6-Methyl-3,6-diazabicyclo[3.2.1]octan-7-one hydrochloride](/img/structure/B13497799.png)


